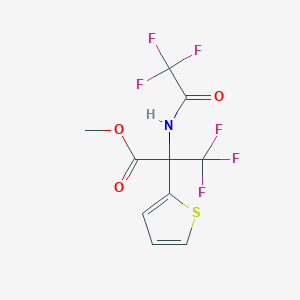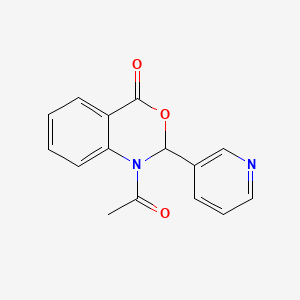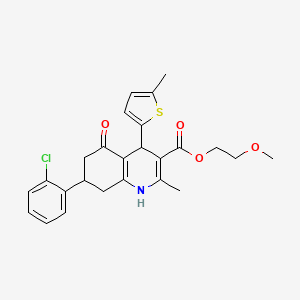![molecular formula C18H11FN2O4 B11083637 (4Z)-2-(3-fluorophenyl)-4-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11083637.png)
(4Z)-2-(3-fluorophenyl)-4-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE typically involves the condensation of 3-fluorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable base and a catalyst. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Base: Potassium carbonate or sodium hydroxide.
Catalyst: Acid catalysts like p-toluenesulfonic acid.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities in biological assays.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features may interact with biological targets, leading to therapeutic effects.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and reactivity.
作用機序
The mechanism of action of 2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-Phenyl-4-[(Z,2E)-3-(3-nitrophenyl)-2-propenylidene]-1,3-oxazol-5-one
- 2-(4-Fluorophenyl)-4-[(Z,2E)-3-(3-nitrophenyl)-2-propenylidene]-1,3-oxazol-5-one
Uniqueness
The presence of the fluorine atom in the phenyl ring and the nitro group in the propenylidene moiety distinguishes this compound from its analogs. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it unique among similar oxazole derivatives.
特性
分子式 |
C18H11FN2O4 |
|---|---|
分子量 |
338.3 g/mol |
IUPAC名 |
(4Z)-2-(3-fluorophenyl)-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11FN2O4/c19-14-7-3-6-13(11-14)17-20-16(18(22)25-17)9-2-5-12-4-1-8-15(10-12)21(23)24/h1-11H/b5-2+,16-9- |
InChIキー |
RPSQEOQVCRXBQJ-QQDISNATSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2-bromo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B11083564.png)
![2-[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11083568.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenol](/img/structure/B11083570.png)
![3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11083593.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B11083601.png)

![N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11083614.png)
![11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083615.png)

![5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11083629.png)
![N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11083643.png)
![N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11083644.png)
![Ethyl 2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B11083650.png)
